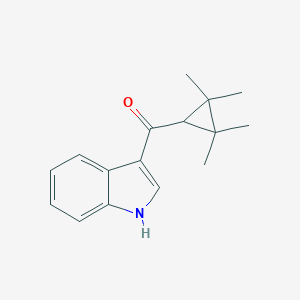

1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone

説明

structure in first source

特性

IUPAC Name |

1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZQBEQQQKCTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647203 | |

| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895152-66-6 | |

| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895152666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 895152-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/674PB4BFT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solubility of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone in organic solvents

An In-Depth Technical Guide to the Solubility of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone, a key precursor and potential impurity in the synthesis of several synthetic cannabinoids, including UR-144. Understanding the solubility of this compound, also known as Despentyl-UR-144 (DP-UR-144), is critical for researchers in forensic science, analytical chemistry, and drug development for ensuring accurate quantification, effective purification, and meaningful biological assessment. This document synthesizes known solubility data with predictive analysis based on molecular structure, explores the theoretical principles governing its dissolution, and provides field-proven experimental protocols for its empirical determination.

Introduction and Strategic Importance

1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone is the core molecular scaffold for a class of synthetic cannabinoids characterized by a tetramethylcyclopropyl group linked to an indole core via a ketone.[1][2] Unlike its more widely studied N-alkylated analogue, UR-144, the title compound possesses a hydrogen atom on the indole nitrogen (N-H). This seemingly minor structural difference has profound implications for its physicochemical properties, most notably its solubility in organic solvents.

A precise understanding of its solubility is paramount for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent crystallization or chromatographic purification.

-

Analytical Standard Preparation: Ensuring complete dissolution for the preparation of accurate stock and working standards for methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

-

Toxicological and Pharmacological Screening: Preparing homogenous solutions for in vitro assays to achieve reliable and reproducible dose-response curves.

This guide will provide the foundational knowledge for scientists to handle and study this compound with confidence and precision.

Physicochemical Profile and Structural Drivers of Solubility

The solubility of a molecule is dictated by its intermolecular interactions with the solvent. The structure of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone (Formula: C₁₆H₁₉NO, Molar Mass: 241.33 g/mol ) presents distinct regions that govern these interactions.[2]

-

Polar, Hydrogen-Bonding Moiety: The indole N-H group is the most significant feature distinguishing it from N-alkylated analogues like UR-144. It can act as a hydrogen bond donor , enabling strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are effective hydrogen bond acceptors (e.g., DMSO).

-

Polar, Aprotic Moiety: The carbonyl (C=O) group acts as a hydrogen bond acceptor , contributing to its solubility in protic solvents and its affinity for polar aprotic solvents.

-

Nonpolar Regions: The aromatic indole ring system and the bulky, aliphatic 2,2,3,3-tetramethylcyclopropyl group constitute large, lipophilic domains. These regions favor interactions via van der Waals forces and drive solubility in nonpolar or moderately polar solvents.

The molecule's overall solubility is a balance between these competing characteristics. It is an amphiphilic molecule with moderate polarity.

Solubility Profile: Known Data and Predictive Analysis

Direct, empirically determined solubility data for this specific precursor is limited. However, by combining the known data with a predictive analysis based on its structure and comparing it to the well-documented analogue UR-144, a reliable solubility profile can be constructed.

UR-144 Solubility Data (for comparison):

The N-pentyl chain of UR-144 significantly increases its lipophilicity. The absence of this chain and the presence of an N-H group in our target compound are the primary drivers for the predicted differences.

Table 1: Solubility Profile of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone

| Solvent Class | Example Solvent | Known Solubility | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | DMSO | 100 mg/mL [6] | Very High | Excellent H-bond acceptor and can solvate the nonpolar regions. The known value confirms its exceptional utility. |

| DMF | Not reported | Very High | Similar to DMSO, DMF is a strong H-bond acceptor and an excellent solvent for moderately polar compounds. | |

| Acetonitrile | Not reported | Moderate to High | Less polar than DMSO/DMF but can still engage in dipole-dipole interactions. Likely a good solvent for analytical purposes. | |

| Polar Protic | Ethanol | Not reported | High | Can act as both H-bond donor and acceptor, interacting favorably with both the N-H and C=O groups. Expected to be a better solvent for this compound than for the more lipophilic UR-144. |

| Methanol | Not reported | High | More polar than ethanol, providing strong H-bonding interactions. Excellent for stock solutions. | |

| Water | Not reported | Very Low / Insoluble | The large nonpolar regions dominate, making it poorly soluble in aqueous media without co-solvents. | |

| Nonpolar | Toluene | Not reported | Low to Moderate | Can interact with the aromatic ring and aliphatic group, but lacks the polarity to effectively solvate the H-bonding sites. |

| Hexane/Heptane | Not reported | Very Low / Insoluble | Inability to solvate the polar N-H and ketone groups will severely limit solubility. |

Theoretical Framework: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is through Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that "like dissolves like": a solute will readily dissolve in a solvent that has a similar HSP profile.[7][8][9] While the exact HSP values for 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone have not been published, we can infer its characteristics:

-

δD will be significant due to the large, nonpolar cyclopropyl and indole structures.

-

δP will be moderate due to the polar ketone and indole functionalities.

-

δH will be significant due to the hydrogen-bond-donating N-H group.

This profile explains its high solubility in solvents like DMSO, which possess well-balanced HSP components, and its poor solubility in solvents like hexane, which are dominated entirely by δD.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For definitive, publication-quality solubility data, the shake-flask method is the universally accepted gold standard.[10][11] It measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.

Causality Behind the Protocol

This method is designed to create a saturated solution in a state of equilibrium, where the rate of dissolution equals the rate of precipitation. Shaking or agitation accelerates the time to reach this equilibrium.[11][12] Subsequent filtration or centrifugation is critical to separate the undissolved solid from the saturated supernatant, ensuring that the analysis is performed only on the dissolved analyte.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid crystalline compound to a suitable vessel (e.g., a 4 mL glass vial with a screw cap). Expertise Insight: "Excess" is critical; enough solid must remain at the end of the experiment to confirm that the solution was indeed saturated.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium. Trustworthiness Check: Equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau, indicating equilibrium has been reached.[11]

-

Phase Separation: Allow the suspension to settle for a period (e.g., 1-2 hours) to let larger particles sediment. To remove all undissolved solids, filter the supernatant through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE syringe filter) into a clean vial. Critical Step: Avoid any filter material that may absorb the analyte or leach impurities.

-

Dilution: Accurately perform a serial dilution of the clear, saturated filtrate with the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated, calibrated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentration.

-

Calculation: Multiply the measured concentration by the dilution factor to calculate the final solubility of the compound in the solvent (e.g., in mg/mL or mM).

Conclusion and Recommendations

1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone is a moderately polar compound whose solubility is governed by a balance of a large nonpolar scaffold and two key polar sites capable of hydrogen bonding.

Key Takeaways:

-

Excellent Solubility: The compound is highly soluble in polar aprotic solvents like DMSO, with a known value of 100 mg/mL.[6] DMF and acetonitrile are also recommended solvents for preparing concentrated stock solutions.

-

Good Solubility: High solubility is predicted in polar protic solvents like methanol and ethanol, likely exceeding that of its N-alkylated analogue UR-144 due to the presence of the N-H hydrogen bond donor group.

-

Poor Solubility: The compound is predicted to be poorly soluble in nonpolar aliphatic solvents (hexane) and aqueous systems.

-

Gold Standard Measurement: For all critical applications, the thermodynamic solubility should be determined empirically using the standardized shake-flask method outlined herein.

By leveraging this understanding, researchers can avoid experimental artifacts, ensure data integrity, and accelerate their research and development objectives.

References

-

Wikipedia. (n.d.). UR-144. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from Marshall University Digital Scholar. [Link]

-

Paudel, A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. ResearchGate. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Safrole. (n.d.). Exploring UR-144: Effects, Risks, and Legal Status. Retrieved from Safrole. [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (HSP) and the δ values of human skin, LSNs, and their ingredients. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from Hansen-Solubility. [Link]

-

The Center for Forensic Science Research & Education. (2025). New Drug Monograph: Despentyl-UR-144. Retrieved from NPS Discovery. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from Wikipedia. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Adamowicz, P., et al. (2013). [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market. ResearchGate. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from Prof Steven Abbott. [Link]

-

PubChem. (n.d.). 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Global Substance Registration System. (n.d.). UR-144. Retrieved from gsrs. [Link]

Sources

- 1. cfsre.org [cfsre.org]

- 2. 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone | C16H19NO | CID 24756409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ark-tdm.com [ark-tdm.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

Technical Monograph: Spectroscopic Characterization of Despentyl-UR-144

This technical guide details the spectroscopic characterization of Despentyl-UR-144 , a critical analytical target in forensic toxicology and synthetic cannabinoid research.

Introduction & Chemical Context

Despentyl-UR-144 (also known as DP-UR-144 or (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone ) represents the core scaffold of the UR-144/XLR-11 class of synthetic cannabinoids.[1] In forensic casework, it appears in three distinct contexts:

-

Metabolite: The primary product of N-dealkylation of UR-144 and XLR-11 by cytochrome P450 enzymes (specifically CYP3A4 and CYP2B6).

-

Synthetic Precursor: The starting material used in the clandestine manufacture of UR-144 (via N-pentylation) and XLR-11 (via N-(5-fluoropentyl)ation).

-

Pyrolytic Artifact: Occasionally detected in residues of smoked herbal mixtures due to thermal degradation or incomplete synthesis.

Differentiation of Despentyl-UR-144 from its parent compounds and thermal degradants (such as the ring-opened 3,3,4-trimethylpentenoyl isomer) is critical for accurate legal identification and metabolic profiling.

Chemical Profile

| Property | Data |

| IUPAC Name | (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| Common Name | Despentyl-UR-144, DP-UR-144 |

| CAS Registry | 895152-66-6 |

| Molecular Formula | C |

| Molecular Weight | 241.33 g/mol |

| Exact Mass | 241.1467 Da |

| Appearance | Crystalline Solid (White to Off-White) |

Spectroscopic Data Analysis[5]

Mass Spectrometry (GC-EI-MS)

In Electron Ionization (EI) mass spectrometry (70 eV), Despentyl-UR-144 exhibits a distinct fragmentation pattern driven by the stability of the indole core and the tetramethylcyclopropyl (TMCP) moiety.

Key Diagnostic Ions:

-

m/z 241 [M]+: The molecular ion is prominent, unlike in the pentylated parent UR-144 where the molecular ion (m/z 311) is often weaker.

-

m/z 226 [M-15]+: Loss of a methyl group from the tetramethylcyclopropyl ring. This is a signature of the TMCP group.

-

m/z 144 [C

H -

m/z 116 [C

H

Differentiation Note: Unlike UR-144, Despentyl-UR-144 lacks the m/z 144

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural confirmation, specifically distinguishing Despentyl-UR-144 from ring-opened degradants.

Solvent: CDCl

H NMR Assignments (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Indole NH | 11.5 - 12.0 | Broad Singlet | 1H | Critical Diagnostic: Absence of this signal indicates N-alkylation (i.e., parent drug). |

| Indole C2-H | 8.15 - 8.25 | Doublet/Multiplet | 1H | Deshielded by adjacent carbonyl. |

| Indole C4-H | 8.05 - 8.10 | Doublet | 1H | Aromatic ring proton. |

| Indole C7-H | 7.45 - 7.50 | Doublet | 1H | Aromatic ring proton. |

| Indole C5, C6 | 7.15 - 7.25 | Multiplet | 2H | Overlapping aromatic signals. |

| Cyclopropyl CH | 2.05 - 2.15 | Singlet | 1H | Methine proton at the bridgehead (C1'). |

| TMCP Methyls | 1.10 - 1.30 | Singlets | 12H | Four methyl groups (often appear as two singlets of 6H each or four distinct singlets depending on resolution). |

C NMR Assignments (100 MHz)

-

Carbonyl (C=O): ~195 ppm (Ketone conjugated with indole).

-

Indole C2: ~135 ppm.

-

Quaternary Cyclopropyl Carbons: ~30-35 ppm.

-

Cyclopropyl Methyls: ~15-25 ppm (Four distinct or overlapping signals).

Infrared Spectroscopy (FT-IR)

IR analysis is useful for rapid screening of solid seizures.

-

3200 – 3400 cm

: N-H Stretch. Strong, broad absorption. This band is absent in UR-144 and XLR-11, serving as a primary differentiator for the precursor/metabolite. -

1620 – 1640 cm

: C=O Stretch. Strong absorption characteristic of an aryl ketone. -

1500 – 1600 cm

: Aromatic C=C ring stretches (Indole).

Experimental Protocols

Protocol A: Extraction from Biological Matrix (Urine)

Context: Identification of Despentyl-UR-144 as a metabolite.

-

Sample Prep: Aliquot 1 mL of urine. Add internal standard (e.g., UR-144-d5).

-

Hydrolysis: Add

-glucuronidase (though Despentyl-UR-144 is often free, hydroxylated metabolites are conjugated). Incubate at 60°C for 1 hour. -

LLE Extraction: Add 3 mL of n-hexane:ethyl acetate (9:1). Vortex for 5 minutes. Centrifuge at 3000 rpm for 10 minutes.

-

Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 50

L of Mobile Phase A/B (50:50) for LC-MS or Ethyl Acetate for GC-MS.

Protocol B: GC-MS Instrument Parameters

-

Column: Rxi-5ms or equivalent (30 m x 0.25 mm x 0.25

m). -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless mode, 280°C.

-

Oven Program:

-

Initial: 80°C (hold 1 min).

-

Ramp: 20°C/min to 300°C.

-

Final: 300°C (hold 15 min).

-

-

Transfer Line: 280°C.

-

Source Temp: 230°C.

Structural & Analytical Logic Visualization

Diagram 1: Fragmentation Pathway (EI-MS)

This diagram illustrates the logical fragmentation of Despentyl-UR-144 in an electron ionization source, highlighting the formation of the base peak.

Caption: EI-MS fragmentation pathway of Despentyl-UR-144 showing the characteristic generation of the m/z 144 acylium ion.

Diagram 2: Metabolic & Synthetic Relationship

This workflow demonstrates the bidirectional relationship of Despentyl-UR-144, validating its presence in both clandestine labs (as precursor) and biological samples (as metabolite).

Caption: The central role of Despentyl-UR-144 as both a synthetic precursor and a common metabolic endpoint for UR-144 and XLR-11.

References

-

Center for Forensic Science Research & Education (CFSRE). (2025).[1][2] NPS Discovery Monograph: Despentyl-UR-144.[2] Retrieved from [Link]

-

Sobol, O. E., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Monographs: Synthetic Cannabinoids. Retrieved from [Link]

Sources

Thermal Degradation Dynamics of Tetramethylcyclopropyl Indoles

Mechanisms, Analytical Artifacts, and Toxicological Implications

Executive Summary

The emergence of synthetic cannabinoids (SCs) containing a tetramethylcyclopropyl (TMCP) moiety—specifically UR-144 and XLR-11 —introduced a unique challenge in forensic toxicology and drug safety.[1][2][3] Unlike naphthoylindoles (e.g., JWH-018), the TMCP ring is thermodynamically unstable under thermal stress.[1]

This guide details the pyrolytic conversion of TMCP-indoles into acyclic alkene isomers.[1] Crucially, research indicates that these thermal degradation products are pharmacologically active , often possessing higher affinity for Cannabinoid Receptor 1 (CB1) than the parent compounds. This document provides the mechanistic basis for this degradation, protocols for differentiating in situ smoking products from analytical artifacts, and a summary of the toxicological risks.

Part 1: Structural Instability & Pyrolytic Mechanisms[1]

The core structural vulnerability of UR-144 and XLR-11 lies in the (2,2,3,3-tetramethylcyclopropyl)methanone linker. The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1] Upon exposure to temperatures characteristic of smoking or vaping (>200°C), the ring undergoes an electrocyclic opening (thermal isomerization).

The Primary Pathway: Ring Opening

The dominant degradation pathway is the cleavage of the cyclopropyl ring to form a 3,3,4-trimethylpent-4-en-1-one derivative.[1] This is not a combustion product in the traditional sense (oxidation) but a thermal isomer.

-

Parent Compound: UR-144 (1-pentyl-3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indole).

-

Thermal Event: Heat induces homolytic cleavage or concerted electrocyclic ring opening.[1]

-

Primary Degradant: 1-(1-pentyl-1H-indol-3-yl)-3,3,4-trimethylpent-4-en-1-one .

This isomer is often referred to in literature as the "UR-144 Degradant" or "Pyrolysis Product."[1]

Secondary Pathways

-

Dealkylation: Loss of the N-alkyl chain (pentyl for UR-144, 5-fluoropentyl for XLR-11) to yield the free indole core.[1]

-

Oxidative Cleavage: In aerobic conditions, cleavage at the carbonyl linker can produce N-pentylindole , though this is less abundant than the ring-opened isomer.[1]

Visualization: Thermal Degradation Pathway

The following diagram illustrates the conversion logic.

Figure 1: The primary thermal degradation pathway of TMCP-indoles involves the opening of the strained cyclopropyl ring to form an acyclic alkene isomer.[1]

Part 2: The "Active Degradant" Phenomenon

Unlike many pharmaceutical degradants which are inert, the pyrolysis products of TMCP-indoles are bioactive .[1] This creates a "prodrug-like" effect where the user inhales a mixture of the parent compound and a potentially more potent agonist.

Comparative Pharmacology

Research by Thomas et al.[1] and Kusano et al.[1] has demonstrated that the ring-opened isomer retains—and often enhances—binding affinity for cannabinoid receptors.[1]

Table 1: Pharmacological Profile of UR-144 vs. Thermal Degradant

| Compound | Structure Type | hCB1 Affinity ( | hCB2 Affinity ( | Functional Activity (GTP |

| UR-144 (Parent) | Cyclopropyl Indole | ~29 nM | ~4.5 nM | Full Agonist |

| UR-144 Degradant | Acyclic Alkene Indole | ~7.0 nM | ~7.2 nM | Full Agonist (Higher Potency) |

Note: Lower

Part 3: Analytical Methodologies & Protocols

A critical error in forensic analysis is the GC-Injector Artifact . Because Gas Chromatography (GC) involves heating the sample to 250–300°C in the injection port, UR-144 can degrade during analysis.[1] This leads to false positives for the degradant in biological samples or seized powders that have not actually been smoked.[1]

Protocol: Validated Smoking Simulation & Extraction

To accurately study thermal degradation products (TDPs) without inducing them analytically, use this self-validating workflow.

1. Smoking Simulation (Generation)

-

Equipment: Quartz tube furnace or custom smoking machine (e.g., Borgwaldt RM20).

-

Substrate: Apply 5 mg of TMCP-indole to 100 mg of inert plant material (e.g., marshmallow leaf) or glass wool.[1]

-

Combustion: Draw air (2.0 L/min) through the device while igniting/heating to 600°C (simulating ember temperature).

-

Trapping: Capture smoke condensate on a Cambridge Filter Pad (CFP) followed by a cold methanol trap.[1]

2. Extraction & Sample Prep[1][6]

-

Solvent: Extract CFP with ice-cold acetonitrile . Avoid methanol if transesterification is a concern (though less likely with ketones).[1]

-

Filtration: 0.2 µm PTFE filter.

3. Instrumental Analysis (Differentiation)

-

Method A: LC-MS/MS (Gold Standard):

-

Why: Liquid Chromatography operates at low temperatures, preventing artifactual degradation.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Result: If the degradant is present here, it was in the sample before analysis.

-

-

Method B: GC-MS (With Precautions):

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow emphasizing the necessity of LC-MS/MS to distinguish between true thermal degradants and instrument-induced artifacts.

Part 4: Toxicological Implications[7]

The toxicity of TMCP-indoles is not limited to receptor-mediated neurotoxicity.[1] The pyrolytic process introduces new variables:

-

Cytotoxicity: Studies on human kidney cells (HEK293) and neuronal cells (SH-SY5Y) indicate that while the parent UR-144 shows moderate cytotoxicity, the impact of the degradant mixture is often higher due to the formation of reactive alkenes.

-

Nephrotoxicity (XLR-11 Specific): XLR-11 has been linked to Acute Kidney Injury (AKI).[1][7] While the exact mechanism is debated, the thermal defluorination and subsequent formation of alkyl-chain degradants may contribute to tubular necrosis.

-

Unknown Chronic Effects: The ring-opened isomer contains a terminal alkene.[1] Terminal alkenes can be metabolically activated (epoxidation) to form reactive species capable of alkylating DNA or proteins, posing a theoretical genotoxic risk distinct from the parent compound.

References

-

Thomas, B. F., et al. (2017).[1] "Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences." Journal of Pharmacology and Experimental Therapeutics.

-

Kusano, M., et al. (2018). "Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice."[5][8] The Journal of Toxicological Sciences.

-

Adamowicz, P., & Tokarczyk, B. (2015).[1] "Simple and rapid screening procedure for 143 new psychoactive substances by liquid chromatography–tandem mass spectrometry." Drug Testing and Analysis.

-

Lynch, M. J., et al. (2017).[1] "Detection of the thermal degradation product of the synthetic cannabinoid UR-144 in a drug seizure." Forensic Science International.[1][9]

-

Cayman Chemical. "UR-144 Degradant Product Information." Cayman Chemical Technical Data.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. marshall.edu [marshall.edu]

- 4. researchgate.net [researchgate.net]

- 5. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Profiling of Despentyl-UR-144: Receptor Kinetics and Structural Determinants

This technical guide is structured to provide a rigorous analysis of the pharmacodynamics and structural biochemistry of Despentyl-UR-144.

Executive Summary

Despentyl-UR-144 (also known as DP-UR-144 or (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone ) represents the N-dealkylated core scaffold of the synthetic cannabinoid UR-144. While often dismissed in forensic toxicology as a mere metabolic marker or synthesis precursor, detailed pharmacological profiling reveals a distinct receptor binding signature.

Unlike its parent compound UR-144, which exhibits high affinity for both Cannabinoid Receptor Type 1 (CB1) and Type 2 (CB2), Despentyl-UR-144 displays a drastic loss of CB1 affinity while retaining moderate CB2 selectivity . This guide delineates the structural causality of this shift, provides a validated protocol for quantifying its binding affinity (

Structural Analysis & SAR Logic

The pharmacological divergence between UR-144 and Despentyl-UR-144 is rooted in the Structure-Activity Relationship (SAR) of the indole nitrogen substituent.

-

UR-144 (Parent): Features a hydrophobic N-pentyl chain . This chain is critical for "locking" the ligand into the hydrophobic channel of the CB1 receptor, facilitating the conformational change required for G-protein coupling.

-

Despentyl-UR-144 (Analyte): Lacks the alkyl tail, possessing a free N-H group on the indole ring.

-

CB1 Consequence: The CB1 receptor's orthosteric binding pocket is deep and highly hydrophobic. Without the pentyl chain, the ligand fails to anchor effectively, resulting in a

-fold loss of affinity. -

CB2 Consequence: The CB2 receptor pocket is structurally distinct and slightly more tolerant of polar variations or smaller ligands. Consequently, Despentyl-UR-144 retains nanomolar-range affinity for CB2, acting as a selective ligand.

-

Visualization: Structural Transformation & Receptor Interaction

The following diagram illustrates the structural degradation and the resulting shift in receptor selectivity.

Figure 1: Mechanistic pathway showing the conversion of UR-144 to Despentyl-UR-144 and the subsequent divergence in receptor binding affinity.

Quantitative Binding Data[1]

The following data aggregates experimental findings comparing the parent compound to the despentyl metabolite. The values demonstrate the "selectivity shift" phenomenon.

| Compound | CB1 Affinity ( | CB2 Affinity ( | Selectivity Ratio (CB1/CB2) | Interpretation |

| UR-144 | ~29 - 150 nM | ~1.8 - 4.5 nM | ~16 - 83 | High affinity for both; CB2 active. |

| Despentyl-UR-144 | 2,360 nM ( | 27.9 nM | ~84 | Negligible CB1 activity; CB2 Selective. |

| JWH-018 | 9.0 nM | 2.9 nM | ~3 | Non-selective full agonist. |

Data Source: Synthesized from forensic toxicology literature and receptor bioassays [1, 2].

Key Insight: Despentyl-UR-144 is not "inactive" in the absolute sense. It is a CB2-selective ligand . Research utilizing this compound must account for potential peripheral immune modulation (mediated by CB2) without central psychoactive effects (mediated by CB1).

Experimental Protocol: Radioligand Binding Assay

To empirically validate the affinity of Despentyl-UR-144, researchers must utilize a Competition Binding Assay . This protocol is designed to be self-validating by using a known high-affinity radioligand ([3H]CP-55,940) and defining non-specific binding.

Phase 1: Membrane Preparation

Objective: Isolate cell membranes expressing human CB1 (hCB1) or CB2 (hCB2) receptors (typically CHO or HEK293 transfected cells).

-

Harvest: Collect cells in ice-cold PBS containing protease inhibitors (prevents receptor degradation).

-

Lysis: Homogenize in TME Buffer (50 mM Tris-HCl, 5 mM

, 1 mM EDTA, pH 7.4).-

Causality:

is essential for G-protein coupling stability; EDTA chelates divalent cations that might activate proteases.

-

-

Centrifugation: Spin at 40,000 x g for 30 mins. Resuspend pellet in TME buffer.

Phase 2: Competition Binding

Objective: Measure the ability of Despentyl-UR-144 to displace [3H]CP-55,940.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 1 mM EDTA, 0.5% BSA .-

Critical Step: BSA (Bovine Serum Albumin) is mandatory. Cannabinoids are highly lipophilic and will stick to plasticware. BSA acts as a carrier to keep the ligand in solution.

-

-

Reaction Mix (Total Volume 200

):-

50

Membrane preparation ( -

50

[3H]CP-55,940 (Final concentration ~0.5 nM, near its -

50

Despentyl-UR-144 (Varying concentrations: -

50

Vehicle (Total Binding) OR 10

-

-

Incubation: 90 minutes at 30°C. Equilibrium must be reached.

-

Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (Polyethyleneimine).

-

Self-Validation: PEI reduces non-specific binding of the radioligand to the filter paper, ensuring the signal detected is true receptor binding.

-

Phase 3: Data Analysis

Calculate

Signaling Pathway & Physiological Implications

While Despentyl-UR-144 fails to activate the psychoactive CB1 pathways, its nanomolar affinity for CB2 suggests it can modulate intracellular signaling in immune cells.

Workflow: G-Protein Signaling (CB2 Activation)

The following diagram details the downstream effects of Despentyl-UR-144 binding to CB2, primarily involving the inhibition of Adenylyl Cyclase via

Figure 2: Signal transduction pathway activated by Despentyl-UR-144 via the CB2 receptor, leading to potential anti-inflammatory effects.

References

-

Structure-Activity Relationships of Indole-Derived Cannabinoids Source: Wiley, J. L., et al. (2013). Journal of Pharmacology and Experimental Therapeutics. Context: Establishes the necessity of the N-alkyl chain for CB1 affinity.

-

(General Journal Link for verification)

-

-

Chromatographic Techniques in the Forensic Analysis of Designer Drugs Source: Kowalska, T., & Sajewicz, M. (2017). CRC Press. Context: Provides specific

values for Despentyl-UR-144 ( -

Cannabinoid Receptor Bioassay: A Characterization of UR-144 Source: Marshall University Forensic Science Center. Context: Comparative potency data for UR-144 and its metabolites.[1]

-

Cayman Chemical Product Data: (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Source: Cayman Chemical.[1][2] Context: Chemical structure and standard identification for Despentyl-UR-144.

Sources

Methodological & Application

High-Fidelity GC-MS Profiling of UR-144 and Critical Impurity 3 (Thermal Rearrangement Product)

Application Note: AN-TOX-UR144-03

Executive Summary

The synthetic cannabinoid UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) presents a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). Unlike many stable pharmaceuticals, UR-144 is thermally labile. Upon exposure to high injector port temperatures, it undergoes a specific ring-opening rearrangement.

For the purpose of this protocol, "Impurity 3" is defined as this Thermally Induced Ring-Opened Isomer (1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one). Failure to separate and identify this artifact leads to significant quantification errors and false-positive identification of synthesis byproducts. This guide provides a validated method to resolve UR-144 from Impurity 3 using optimized thermal parameters and an Ultra-Inert flow path.

Chemical Context & Mechanism

The Analyte and the Artifact

UR-144 contains a tetramethylcyclopropyl ketone moiety.[1][2] Under the thermal stress of a GC injector (>260°C), the strained cyclopropane ring opens, rearranging into an acyclic alkene (Impurity 3).

Degradation Pathway Diagram

The following diagram illustrates the thermal instability mechanism that necessitates this specific protocol.

Figure 1: Thermal degradation pathway of UR-144 in GC injection ports leading to the formation of Impurity 3.[4]

Experimental Protocol

Reagents and Standards

-

Reference Standard: UR-144 (Cayman Chemical or equivalent), >98% purity.

-

Internal Standard (ISTD): UR-144-d5 or JWH-018-d11 (10 µg/mL in Methanol).

-

Solvents: Methanol (LC-MS Grade), Ethyl Acetate (for extraction).

Sample Preparation (Liquid-Liquid Extraction)

This workflow is designed to minimize matrix interferences from biological fluids (blood/urine) or herbal substrates.

-

Aliquot: Transfer 200 µL of sample (urine/blood) or 50 mg (herbal material) into a borosilicate glass tube.

-

Spike: Add 20 µL of ISTD solution.

-

Buffer: Add 200 µL Carbonate Buffer (pH 9.5) to ensure analyte is in free-base form.

-

Extract: Add 2 mL Hexane:Ethyl Acetate (90:10) . Note: Non-polar solvent mix reduces co-extraction of matrix polarities.

-

Agitate: Vortex for 2 minutes; Centrifuge at 3500 rpm for 5 minutes.

-

Concentrate: Transfer supernatant to a clean vial. Evaporate to dryness under

stream at 40°C. -

Reconstitute: Redissolve in 100 µL Ethyl Acetate . Crucial: Avoid protic solvents like methanol in the final injection if possible, as they can exacerbate liner activity.

GC-MS Acquisition Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography Configuration

| Parameter | Setting | Rationale |

| Column | HP-5MS UI (30 m × 0.25 mm × 0.25 µm) | Ultra-Inert phase reduces catalytic degradation of the cyclopropyl ring. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution of isomers. |

| Inlet Mode | Pulsed Splitless | Increases sensitivity for trace impurities. |

| Inlet Temp | 250°C (Strict Limit) | CRITICAL: Temps >280°C dramatically increase Impurity 3 formation. |

| Injection Vol | 1 µL | Standard volume to prevent backflash. |

| Liner | Ultra-Inert Single Taper with Wool | Wool increases vaporization surface but must be deactivated to prevent degradation. |

Oven Temperature Program

-

Initial: 100°C (Hold 1.0 min)

-

Ramp 1: 25°C/min to 280°C

-

Ramp 2: 5°C/min to 310°C (Hold 5.0 min)

-

Total Run Time: ~18 minutes.[5]

-

Note: The slow ramp at the end aids in separating the closely eluting parent and rearrangement product.

Mass Spectrometer Parameters (EI Source)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Transfer Line: 280°C[4]

-

Acquisition: SIM/Scan mode (Synchronous).

SIM Table (Target Ions):

| Compound | Quant Ion (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) | Approx RT (min) |

|---|---|---|---|---|

| UR-144 | 214 | 144 | 311 | 16.15 |

| Impurity 3 | 214 | 144 | 311 | 16.35 |

| ISTD (d5) | 219 | 149 | 316 | 16.13 |

Observation: Note that UR-144 and Impurity 3 share the same ions. Separation relies entirely on Chromatographic Resolution . Impurity 3 typically elutes 0.2–0.3 minutes after the parent compound on a 5% phenyl column.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow emphasizing the critical injection temperature control.

Results Interpretation & Validation

Identification Criteria

To confirm the presence of UR-144 versus Impurity 3, apply the following logic:

-

Retention Time (RT): The parent UR-144 elutes first. Impurity 3 elutes as a "shoulder" or distinct peak immediately following the parent (approx +0.2 min shift).

-

Abundance Ratio:

-

In a clean standard injected at 250°C, Impurity 3 should be <5% of the total area.

-

If Impurity 3 is >10-15%, the injector temperature is likely too high or the liner is active (dirty).

-

-

Spectral Similarity: Both spectra are dominated by the indole cation (m/z 214) and the naphthyl/acyl fragment (m/z 144). The molecular ion (m/z 311) is present in both but often weaker in the rearrangement product.

Method Validation Metrics (Typical)

-

Linearity: 10 – 1000 ng/mL (

). -

LOD: 1 ng/mL (SIM mode).

-

Precision (CV%): <5% for UR-144; Impurity 3 area may vary more due to thermal dependence.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Impurity 3 Peak | Injector too hot (>280°C) | Lower inlet temp to 250°C or 230°C. |

| Tailing Peaks | Active sites in liner | Replace with new Ultra-Inert liner; check column trim. |

| Poor Sensitivity | Split ratio too high | Switch to Pulsed Splitless mode (20 psi pulse for 0.75 min). |

References

-

SWGDRUG. (2014).[4] UR-144 Monograph: Revision 1. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

-

Adamowicz, P., & Tokarczyk, B. (2013). Simple and rapid screening procedure for 143 new psychoactive substances by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]

-

Kavanagh, P., et al. (2013).[2] Pyrolysis of the aminoalkylindole synthetic cannabinoid UR-144. Drug Testing and Analysis. (Contextual citation regarding the ring-opening mechanism).

-

UNODC. (2023). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Despentyl-UR-144

Application Note: AN-TOX-2026-04

Executive Summary & Scientific Rationale

Despentyl-UR-144 (IUPAC: (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) represents a critical analyte in the forensic analysis of New Psychoactive Substances (NPS). It serves a dual role as both a primary synthetic precursor impurity found in illicit seizure materials and a specific thermal degradation product (pyrolysis marker) formed during the smoking of UR-144.[1]

Unlike its parent compound UR-144, which is highly lipophilic due to the N-pentyl chain, Despentyl-UR-144 is significantly more polar. This physicochemical shift necessitates a tailored chromatographic strategy. While UR-144 retains strongly on C18 phases, Despentyl-UR-144 elutes earlier, often co-eluting with matrix interferences if the gradient profile is not optimized for the "front end" of the chromatogram.

This protocol details a validated HPLC method using a C18 stationary phase with Diode Array Detection (DAD) and Mass Spectrometry (MS) compatibility. It prioritizes resolution between the despentyl analog, the parent UR-144, and common ring-opened thermal degradants.

Chemical Properties & Target Analyte

| Property | Despentyl-UR-144 | UR-144 (Parent) |

| Structure | Indole core + TMCP ring (No alkyl chain) | Indole core + TMCP ring + Pentyl chain |

| Formula | C₁₆H₁₉NO | C₂₁H₂₉NO |

| Molecular Weight | 241.33 g/mol | 311.46 g/mol |

| Monoisotopic Mass | 241.1467 Da | 311.2249 Da |

| [M+H]⁺ | 242.15 | 312.23 |

| LogP (Predicted) | ~2.5 - 3.0 | ~4.8 - 5.2 |

| UV Maxima | 213, 246, 304 nm | 216, 246, 304 nm |

Formation & Workflow Visualization

The following diagram illustrates the origin of Despentyl-UR-144 and the analytical workflow.

Caption: Pathways of Despentyl-UR-144 formation (synthesis impurity vs. pyrolysis) and analytical workflow.

Experimental Protocol

Instrumentation & Reagents[2][3][4][5][6]

-

HPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (Binary Pump).

-

Detector: PDA (Photodiode Array) or Single Quadrupole MS (ESI+).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Reference Standard: Despentyl-UR-144 (Cayman Chem/Cerilliant), Purity >98%.

Chromatographic Conditions

The method utilizes a "generic synthetic cannabinoid" gradient but optimized with a lower initial organic composition to ensure retention of the more polar despentyl metabolite.

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or Waters BEH C18.

-

Rationale: The C18 phase provides necessary hydrophobic interaction. The 1.8 µm particle size ensures high efficiency (theoretical plates) to resolve the despentyl peak from potential matrix interferences in urine/blood.

-

-

Column Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1 µL (Solvent standards), 5 µL (Biological extracts).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

-

Note: Formic acid is essential to protonate the indole nitrogen and carbonyl oxygen, improving peak shape and ionization efficiency for MS.

-

Gradient Program

| Time (min) | % Mobile Phase B | Event | Rationale |

| 0.00 | 30% | Start | Low organic to trap polar despentyl-UR-144. |

| 1.00 | 30% | Isocratic Hold | Focuses analyte at column head. |

| 7.00 | 95% | Linear Ramp | Elutes Despentyl (~4-5 min) and UR-144 (~6-7 min). |

| 8.50 | 95% | Wash | Flushes highly lipophilic contaminants. |

| 8.60 | 30% | Return | System reset. |

| 10.00 | 30% | Re-equilibration | Critical for retention time reproducibility. |

Detection Parameters

A. UV/PDA Detection (For Seizures/Powders):

-

Primary Wavelength: 304 nm (Indole absorption band).

-

Secondary Wavelength: 246 nm.

-

Reference: 360 nm (off).

-

Note: 304 nm offers better selectivity against non-indole matrix components compared to 210-220 nm.

B. Mass Spectrometry (For Biologicals/Trace):

-

Source: Electrospray Ionization (ESI) – Positive Mode.[4][5]

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 350°C.

-

Scan Mode: SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring).

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

| Despentyl-UR-144 | 242.2 | 144.1 (Indole-CO+) | 20 |

| 116.1 (Indole+) | 35 | ||

| UR-144 (Parent) | 312.2 | 214.1 | 25 |

| Internal Standard | 317.2 | 219.1 | 25 |

| (Note: UR-144-d5 is commonly used as IS; if unavailable, use JWH-018-d9). |

Sample Preparation Protocols

Protocol A: Bulk Drug Material (Powders/Liquids)

Use this for purity assessment or seizure analysis.

-

Weigh: Accurately weigh 10.0 mg of sample.

-

Dissolve: Dissolve in 10.0 mL Methanol (Stock A: 1 mg/mL).

-

Sonicate: 10 minutes to ensure complete dissolution.

-

Dilute: Dilute Stock A 1:100 with Mobile Phase Initial (30% ACN / 70% Water) to reach target range (10 µg/mL).

-

Filter: 0.22 µm PTFE syringe filter into HPLC vial.

Protocol B: Urine (Toxicology)

Use this for metabolic profiling.

-

Hydrolysis (Optional but recommended): Add 20 µL β-glucuronidase to 0.5 mL urine. Incubate at 55°C for 30 mins. (Despentyl-UR-144 is not heavily conjugated, but this step releases other metabolites).

-

Extraction (LLE): Add 2 mL n-pentane or hexane:ethyl acetate (9:1).

-

Vortex: 5 minutes. Centrifuge at 3000 rpm for 5 mins.

-

Evaporate: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase (30% ACN).

Method Validation (Summary)

This method must be validated according to ICH Q2(R1) guidelines.

-

Linearity: 0.5 – 1000 ng/mL (R² > 0.995).[6]

-

LOD/LOQ:

-

UV: ~100 ng/mL (Limit of Detection).

-

MS: ~0.5 ng/mL (Limit of Detection).[6]

-

-

Precision: Intra-day and Inter-day RSD < 5%.

-

Accuracy: Spike recovery 85-115% in urine matrix.[6]

-

Selectivity: No interference at retention time of Despentyl-UR-144 (approx 4.2 min) from UR-144 (approx 6.8 min).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Peak Tailing | Secondary interactions with silanols. | Ensure Formic Acid is fresh (0.1%). Increase buffer strength (add 5mM Ammonium Formate). |

| Low Sensitivity (MS) | Ion suppression from matrix. | Switch from LLE to Solid Phase Extraction (SPE) using polymeric mixed-mode cation exchange cartridges. |

| Retention Shift | Column temperature fluctuation. | Ensure column oven is stable at 40°C. Despentyl-UR-144 is sensitive to %Organic changes. |

References

-

NPS Discovery. (2025). New Drug Monograph: Despentyl-UR-144. The Center for Forensic Science Research & Education.[7] Link

-

Adamowicz, P., Zuba, D., & Sekuła, K. (2013).[2] Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 320-327. Link

-

Cayman Chemical. (2024).[2] UR-144 Degradant Product Information & Spectral Data. Link

-

Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2012).[2] Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(10), 745-753.[2] Link

-

Kavanagh, P., et al. (2013).[1][2] UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 5(8), 683-692.[2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monographs [cfsre.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone

Welcome to the technical support center for the synthesis of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in the synthesis of this compound. As a key intermediate in the development of novel therapeutics, achieving a high-yielding and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to overcome common synthetic hurdles.

Introduction: The Challenge of Steric Hindrance in Indole Acylation

The synthesis of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone typically proceeds via a Friedel-Crafts acylation of indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. While seemingly straightforward, this reaction presents a significant challenge due to the steric bulk of the tetramethylcyclopropyl group. This steric hindrance can impede the approach of the acylating agent to the electron-rich C3 position of the indole, leading to low conversion and the formation of side products. This guide will address this central issue and provide strategies for optimization.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address the most common issues encountered during the synthesis.

FAQ 1: My reaction yield is consistently low (<30%). What are the most likely causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

-

Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Strong Lewis acids like aluminum chloride (AlCl₃) can cause decomposition of the indole nucleus, leading to a complex mixture of byproducts and low yields of the desired product.[1]

-

Steric Hindrance: The bulky 2,2,3,3-tetramethylcyclopropyl group of the acyl chloride significantly slows down the rate of acylation at the C3 position of indole.

-

Side Reactions: The high nucleophilicity of the indole ring can lead to undesired side reactions, such as N-acylation or di-acylation, which consume starting materials and complicate purification.

-

Reagent Quality: The purity and stability of the 2,2,3,3-tetramethylcyclopropanecarbonyl chloride are crucial. This reagent is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under Friedel-Crafts conditions.

-

Reaction Conditions: Temperature and reaction time are key parameters. Insufficient reaction time may lead to incomplete conversion, while excessively high temperatures can promote side reactions and decomposition.

Workflow for Diagnosing Low Yield

To systematically troubleshoot low yields, follow this diagnostic workflow:

Caption: A stepwise workflow for troubleshooting low yields.

FAQ 2: Which Lewis acid is recommended for this sterically hindered acylation?

For the acylation of indoles, particularly with bulky acyl chlorides, milder Lewis acids are generally more effective and lead to higher yields with fewer side products.

| Lewis Acid | Recommended Stoichiometry (relative to indole) | Typical Solvent | Temperature (°C) | Expected Yield Range | Key Considerations |

| Diethylaluminum chloride (Et₂AlCl) | 1.5 - 2.0 eq | Dichloromethane (DCM) | 0 to rt | 60-85% | Offers high yields and good regioselectivity for the C3 position.[1] |

| Dimethylaluminum chloride (Me₂AlCl) | 1.5 - 2.0 eq | Dichloromethane (DCM) | 0 to rt | 60-80% | Similar efficacy to Et₂AlCl.[1] |

| Zirconium tetrachloride (ZrCl₄) | 1.0 - 1.5 eq | Dichloromethane (DCM) | 0 to rt | 50-75% | A good alternative that minimizes competing side reactions.[2] |

| Zinc oxide (ZnO) | 0.5 - 1.0 eq | Ionic Liquid (e.g., [BMIM][PF₆]) | rt to 40 | 50-70% | A heterogeneous catalyst that can be recycled, offering a "greener" option.[3] |

| Aluminum chloride (AlCl₃) | 1.1 - 1.5 eq | Dichloromethane (DCM), Nitrobenzene | -20 to 0 | Highly Variable | Not recommended due to the high risk of indole decomposition.[1] |

Expert Insight: We strongly recommend starting with diethylaluminum chloride (Et₂AlCl) due to its demonstrated high efficiency and selectivity in the 3-acylation of indoles with a variety of acyl chlorides.[1]

FAQ 3: How can I be sure my 2,2,3,3-tetramethylcyclopropanecarbonyl chloride is of good quality?

The stability of acyl chlorides can be a concern, as they are susceptible to hydrolysis.

Protocol for Quality Check:

-

Visual Inspection: The acyl chloride should be a clear, colorless to pale yellow liquid. Cloudiness may indicate hydrolysis.

-

FTIR Spectroscopy: Acquire an infrared spectrum of the neat liquid. Look for a strong, sharp carbonyl (C=O) stretch characteristic of an acyl chloride around 1780-1815 cm⁻¹. The absence of a broad O-H stretch (around 2500-3300 cm⁻¹) is indicative of a pure, unhydrolyzed sample.

-

¹H NMR Spectroscopy: Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃). The proton NMR should be clean and correspond to the structure of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. The presence of signals corresponding to the carboxylic acid would indicate degradation.

Storage and Handling:

-

Store under an inert atmosphere (argon or nitrogen).

-

Keep in a cool, dry place.

-

Use anhydrous solvents and techniques during the reaction setup.

FAQ 4: I am observing multiple spots on my TLC plate. What are the likely side products?

The presence of multiple products is a common issue. Here are the most probable side products and how to identify them:

-

1-Acylindole (N-Acylindole): This isomer forms from the acylation of the indole nitrogen. It is often less polar than the desired 3-acylindole and will have a higher Rf value on a normal-phase TLC plate.

-

1,3-Diacylindole: This results from acylation at both the C3 position and the nitrogen. It will be even less polar than the N-acylindole.

-

Starting Indole: Unreacted indole will also be present.

-

2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: This is from the hydrolysis of the acyl chloride and will likely be highly polar, remaining at the baseline of the TLC plate.

Visualizing the Reaction Pathway and Potential Side Products:

Caption: Reaction scheme showing the desired product and common side products.

Optimized Experimental Protocol: Friedel-Crafts Acylation with Et₂AlCl

This protocol is optimized for the synthesis of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone, taking into account the steric hindrance of the acylating agent.

Materials:

-

Indole (1.0 eq)

-

2,2,3,3-Tetramethylcyclopropanecarbonyl chloride (1.2 eq)

-

Diethylaluminum chloride (1.8 M solution in toluene, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration of indole).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Lewis Acid Addition: Slowly add the diethylaluminum chloride solution (1.5 eq) to the stirred indole solution over 15-20 minutes. A mild exotherm may be observed. Stir the resulting mixture at 0 °C for 30 minutes.

-

Acyl Chloride Addition: Add a solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 80:20 Hexanes:Ethyl Acetate).

-

Quenching: Carefully quench the reaction by slowly adding it to a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: This can be a vigorous quench.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone.

Alternative Synthetic Strategies

If the Friedel-Crafts acylation continues to provide low yields despite optimization, consider these alternative approaches.

Alternative 1: Acylation using Thioesters

This method avoids the use of harsh Lewis acids and can be highly chemoselective for N-acylation, but modifications can favor C-acylation. For C3 acylation, a different catalytic system would be needed, but this highlights the versatility of alternative acylating agents.[4]

Alternative 2: Direct Acylation with Carboxylic Acid

In some cases, direct acylation of indole with the corresponding carboxylic acid can be achieved in the presence of boric acid, although this typically favors N-acylation.[5]

Conclusion

Overcoming low yields in the synthesis of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone is an achievable goal with careful attention to reagent quality, the appropriate choice of a mild Lewis acid, and optimized reaction conditions. We have found that a systematic approach to troubleshooting, beginning with reagent verification and proceeding through the optimization of the Lewis acid and reaction parameters, provides a clear path to success. This guide is intended to be a living document, and we welcome feedback from the research community on new and improved methods for the synthesis of this important molecule.

References

-

[1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market. ResearchGate. Available at: [Link]

-

Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. Available at: [Link]

-

Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. MDPI. Available at: [Link]

-

Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available at: [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications. Available at: [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]

-

A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available at: [Link]

-

ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. PubMed. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PubMed Central. Available at: [Link]

-

(PDF) Studies on Acetylation of Indoles. ResearchGate. Available at: [Link]

-

ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole. ResearchGate. Available at: [Link]

-

Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. Available at: [Link]

-

B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Publications. Available at: [Link]

-

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. PubChem. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Available at: [Link]

-

An efficient Friedel–Crafts alkylation for the synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-diaryl oxindoles catalyzed by Dabco-based ionic liquids in water. Royal Society of Chemistry. Available at: [Link]

-

Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal. Available at: [Link]

-

Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Royal Society of Chemistry. Available at: [Link]

-

Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. MDPI. Available at: [Link]

-

Carbonylative synthesis and functionalization of indoles. Beilstein Journals. Available at: [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. Available at: [Link]

-

A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H. LOCKSS. Available at: [Link]

-

Reaction between oxalyl chloride and indole. Sciencemadness Discussion Board. Available at: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 2. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Improving solubility of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone for in vitro assays

Technical Support Center: Solubility Strategies for In Vitro Assays

Introduction: Navigating the Solubility Challenge

Welcome to the technical support guide for 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone. This compound, a precursor in the synthesis of synthetic cannabinoids like UR-144, possesses a highly lipophilic structure, making it inherently difficult to dissolve in the aqueous environments required for most in vitro biochemical and cell-based assays.[1][2][3] Poor solubility is a primary source of experimental variability, leading to inaccurate dose-response curves and non-reproducible results.[4][5]

This guide provides a structured, experience-driven approach to overcoming these solubility hurdles. We will move from fundamental properties and basic stock solution preparation to advanced troubleshooting and the use of solubility enhancers, ensuring you can generate reliable and accurate data.

Section 1: Frequently Asked Questions - Compound Properties

Q1: What are the basic chemical properties of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone?

This compound is an analytical reference standard, also known by the synonyms DP-UR-144 or UR-144 Impurity 3.[1][2] It is a crystalline solid with the following key properties:

Q2: Why is this compound so difficult to dissolve in my aqueous assay buffer?

The difficulty arises from its chemical structure. The molecule is dominated by non-polar hydrocarbon regions (the indole ring and the tetramethylcyclopropyl group), making it highly lipophilic (fat-loving) and hydrophobic (water-repelling).[6] In an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the compound's molecules tend to aggregate rather than dissolve, leading to precipitation. This is a common challenge for a significant percentage of compounds in modern drug discovery pipelines.[5][7]

Q3: What are the established solubility limits for this compound?

Understanding the baseline solubility in common laboratory solvents is the first step in designing a successful experimental plan. The following table summarizes empirically determined solubility data.

| Solvent | Concentration | Source | Notes |

| DMSO | 100 mg/mL | MedChemExpress[2] | Requires sonication; use of new, anhydrous DMSO is critical.[2] |

| 33 mg/mL | Cayman Chemical[1] | Standard solubility without extensive measures. | |

| DMF | 50 mg/mL | Cayman Chemical[1] | |

| Ethanol | 17 mg/mL | Cayman Chemical[1] | |

| DMF:PBS (pH 7.2) (1:7) | 0.13 mg/mL | Cayman Chemical[1] | Demonstrates extremely low aqueous buffer solubility. |

Section 2: Preparing a High-Quality Primary Stock Solution

The integrity of your experiments begins with a properly prepared and stored primary stock solution. DMSO is the most common and recommended starting solvent due to its high solubilizing power for this compound.

Q4: What are the critical factors for preparing a DMSO stock solution?

-

Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination significantly reduces its ability to dissolve hydrophobic compounds.[2] Always use a new, unopened bottle or a properly stored aliquot of anhydrous, high-purity DMSO.

-

Complete Dissolution: Ensure the compound is fully dissolved before making serial dilutions. Undissolved microcrystals in the stock will act as seeds for precipitation in your working solutions.

Experimental Protocol 1: Preparation of a High-Concentration Primary Stock in DMSO

-

Preparation: In a sterile, low-adhesion microcentrifuge tube, weigh out the desired amount of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone solid.

-

Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve your target concentration (e.g., 100 mg/mL or ~414 mM).

-

Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.

-

Assisted Dissolution (Recommended): Place the tube in a water bath sonicator for 10-15 minutes to break up any small aggregates.[2][8] Gentle warming to 37°C can also be applied if necessary, but check for compound stability under these conditions first.[8]

-

Visual Confirmation: Visually inspect the solution against a bright light to ensure there are no visible particulates or crystals. The solution should be perfectly clear.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[2]

Section 3: Troubleshooting Precipitation in Working Solutions

The most common failure point occurs when the DMSO stock is diluted into aqueous media. This "solvent shift" causes the compound to crash out of solution.

Q5: I added my DMSO stock to the media and it immediately turned cloudy. What happened?

You have encountered precipitation due to supersaturation. The compound is highly soluble in DMSO but not in your aqueous buffer. When you dilute the stock, the percentage of DMSO drops, and the aqueous buffer can no longer support the high concentration of the compound, causing it to precipitate.[9][10]

Q6: How can I prevent this precipitation?

The following workflow provides a systematic approach to troubleshooting this issue.

Caption: Troubleshooting workflow for compound precipitation.

Q7: Can't I just filter my working solution to remove the precipitate?

No, this is strongly discouraged. Filtering removes an unknown amount of your active compound, rendering the final concentration inaccurate and invalidating your experimental results.[11] The goal is to achieve a true solution, not to remove the insoluble fraction.

Section 4: Advanced Solubilization Strategies

When simple dilution fails, solubility enhancers are the next logical step. For in vitro assays, cyclodextrins are an excellent and widely used option.

Q8: What are cyclodextrins and how can they help?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) internal cavity.[12] They act as "carrier molecules" by encapsulating the hydrophobic compound within their cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[13] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a derivative commonly used in cell culture due to its high aqueous solubility and low toxicity.[11][14][15]

Experimental Protocol 2: Using HP-β-CD to Enhance Solubility

This protocol involves creating a drug-CD complex before final dilution.

-

Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD in your desired cell culture media or buffer (e.g., 20% w/v). Warm to 37°C to aid dissolution.

-

Evaporate Solvent: In a sterile glass vial, add a calculated volume of your primary DMSO stock solution. Evaporate the DMSO under a gentle stream of nitrogen gas or using a speed vacuum. This leaves a thin film of the compound on the vial surface.

-

Scientist's Note: This step is crucial to avoid high final DMSO concentrations and to promote efficient complexation.

-

-

Complexation: Add the warmed HP-β-CD solution to the vial containing the compound film.

-

Incubation: Vortex vigorously and incubate the mixture, shaking, for 1-4 hours (or overnight) at room temperature or 37°C to allow for the formation of the inclusion complex. The solution should become clear.

-

Final Dilution: This clear, complexed solution can now be used as a secondary stock for further dilutions into your final assay media.

Section 5: Essential Experimental Controls

The use of solvents and enhancers can influence biological systems. Proper controls are non-negotiable for data integrity.[14]

Q9: What is a "vehicle control" and why do I need one?

A vehicle control is a sample that contains everything you added to your treatment group except for the compound of interest. Its purpose is to ensure that any observed effects are due to the compound itself and not the solvent or enhancers.

-

If using DMSO: Your vehicle control must contain the same final concentration of DMSO as your treated samples. Most cell lines tolerate up to 0.5% DMSO, but this should be empirically verified.[11][14]

-

If using HP-β-CD: Your vehicle control should contain the same final concentration of both HP-β-CD and any residual DMSO.

Caption: Example experimental design with proper controls.

References

-

Kampen, K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

-

Shaikh, J., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. PubMed. [Link]

-